Ethylene bisacrylamide
Description
Significance as a Crosslinking Agent in Polymer Science
The primary significance of N,N'-Ethylene bisacrylamide in polymer science lies in its role as a crosslinking agent. During polymerization, typically a free-radical polymerization, the two vinyl groups at either end of the EBA molecule can react and become incorporated into separate, growing polymer chains. This process creates a stable, covalent bridge between the chains.
The introduction of these crosslinks has a profound impact on the material's properties:
Network Formation: It facilitates the creation of a three-dimensional polymer network. This network structure is responsible for the formation of hydrogels—water-swollen polymer matrices that are insoluble in water.
Mechanical Stability: Crosslinking enhances the mechanical strength and structural integrity of the resulting polymer. By tying the polymer chains together, it prevents them from flowing past one another, converting a viscous liquid or a soft solid into a more robust gel or elastic material.
Control of Properties: The density of crosslinks, which can be controlled by adjusting the concentration of EBA in the initial reaction mixture, allows for the tuning of the final material's properties. This includes controlling the hydrogel's swelling capacity, pore size, and the diffusion rate of molecules through the network.
This ability to systematically modify polymer architecture is crucial for designing materials tailored for specific and advanced functions.
Scope of Academic Research in Ethylene (B1197577) Bisacrylamide-Based Systems
The unique properties imparted by N,N'-Ethylene bisacrylamide have made it a subject of considerable academic research, particularly in the development of "smart" or stimuli-responsive materials. These materials can undergo significant changes in their properties in response to external triggers like temperature or pH.
Key areas of research include:
Thermo-responsive Hydrogels: EBA is used as a crosslinker in the synthesis of hydrogels based on thermo-sensitive monomers like N-isopropylacrylamide (NIPAM). sigmaaldrich.comresearchgate.net These hydrogels exhibit a lower critical solution temperature (LCST), causing them to swell in aqueous solutions below a certain temperature and shrink above it. dergipark.org.tr This behavior is being actively investigated for controlled drug delivery systems, where a change in temperature can trigger the release of a therapeutic agent. sigmaaldrich.comresearchgate.net
pH-Responsive Systems for Drug Delivery: Research has demonstrated the use of EBA to create pH-sensitive hydrogels. For example, hydrogels have been synthesized from copolymers of N-acryloyl-L-phenylalanine and N-isopropylacrylamide, crosslinked with EBA. oatext.com These hydrogels, which may also contain magnetic nanoparticles, show a pulsed release of antidepressant drugs in response to changes in the pH of the surrounding medium. oatext.com The release mechanism is linked to the swelling and shrinking of the hydrogel as the pH changes. oatext.com
Matrices for Drug Entrapment: EBA has been used to crosslink polymers to form spherical microparticles for drug delivery. In one study, a copolymer based on poly(N-2-hydroxyethyl)-DL-aspartamide was crosslinked with EBA to create beads for the delivery of the anticancer drug 5-fluorouracil. nih.gov The release rate of the drug was found to depend on the chemical structure of these EBA-crosslinked beads. nih.gov
A comparative study on thermoresponsive hydrogels highlighted the influence of the crosslinker type on the final properties of the material. Hydrogels were synthesized using N-isopropylacrylamide (NIPAM) with either N,N'-ethylene bisacrylamide (EBAM) or ethylene glycol dimethylacrylate (EGDMA) as the crosslinker, initiated by either photopolymerization or thermal polymerization. The results indicated that the hydrogels synthesized with EBA demonstrated higher swelling ratios and, in the case of thermally polymerized gels, superior biocompatibility compared to those made with EGDMA. researchgate.netdergipark.org.tr
| Crosslinker | Initiation Method | Relative Swelling Ratio | Biocompatibility Finding | Reference |
|---|---|---|---|---|
| N,N'-Ethylene bisacrylamide (EBAM) | Photopolymerization | Highest swelling ratio observed in the study | - | dergipark.org.tr |
| N,N'-Ethylene bisacrylamide (EBAM) | Thermal Polymerization | High | Most biocompatible hydrogel in the study | dergipark.org.tr |
| Ethylene glycol dimethylacrylate (EGDMA) | Photopolymerization | Lower | - | dergipark.org.tr |
| Ethylene glycol dimethylacrylate (EGDMA) | Thermal Polymerization | Lower | Less biocompatible than EBAM equivalent | dergipark.org.tr |
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGYHGXUJBFUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025281 | |
| Record name | Ethylene bis acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2956-58-3 | |
| Record name | Ethylene bisacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene bis acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Ethylenebis(acrylamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE BISACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/206L69E02O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Ethylene Bisacrylamide
Chemical Synthesis Routes for Ethylene (B1197577) Bisacrylamide
N,N'-Ethylenebis(acrylamide) (EBA) is a bifunctional monomer commonly synthesized through the reaction of ethylenediamine (B42938) with an acrylic acid derivative. One prevalent laboratory and industrial method involves the Schotten-Baumann reaction, where ethylenediamine is treated with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. chemicalbook.com Another significant route is the reaction of ethylenediamine with acrylic acid or its esters, often facilitated by a catalyst.
The primary precursors for the synthesis of ethylene bisacrylamide are ethylenediamine and an acryloyl source, such as acryloyl chloride or acrylic acid. chemicalbook.com The choice of reactants can influence the reaction conditions and the purification methods required.
Controlled Reaction Conditions and Purification Techniques
The synthesis of this compound requires carefully controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent, and the temperature is a critical parameter that must be managed to prevent unwanted polymerization of the acrylamide (B121943) groups. For instance, some methods specify maintaining temperatures in the range of 0-5°C.
Purification of the final product is crucial to remove unreacted precursors, byproducts, and any polymers that may have formed. A common technique for purification is recrystallization. Solvents like water or methanol (B129727) are often used for this process, taking advantage of the differential solubility of this compound and the impurities. fishersci.ptgoogle.com The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and observing its melting point, which is typically between 138-143°C. chemicalbook.comthermofisher.com
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Primary Reactants | Ethylenediamine, Acryloyl Chloride/Acrylic Acid | Formation of the bis-amide linkage |
| Solvent | Water, Methanol | To dissolve reactants and facilitate the reaction |
| Temperature | 0-5°C | To control the reaction rate and prevent premature polymerization |
| Purification Method | Recrystallization | To remove impurities and isolate the pure product |
| Purity Analysis | HPLC, Melting Point (138-143°C) | To verify the purity of the synthesized compound |
Industrial Scale-Up and Production Methodologies
On an industrial scale, the synthesis of this compound follows similar chemical principles but involves larger reactors and more stringent process control to ensure batch-to-batch consistency and safety. The transition from laboratory to industrial production can present challenges in maintaining optimal reaction conditions and achieving efficient purification. atamanchemicals.com
Industrial processes often employ advanced manufacturing techniques to enhance efficiency. atamanchemicals.com High-purity reagents and rigorous quality control measures are essential to produce this compound that meets the specifications for its various applications, such as in the creation of polyacrylamide gels for electrophoresis and as an intermediate in other chemical manufacturing processes. fishersci.ptatamanchemicals.comdiscofinechem.com The management of reaction heat and the handling of potentially hazardous materials are also significant considerations in large-scale production.
Reactant Stoichiometry and Yield Optimization in this compound Synthesis
The stoichiometry of the reactants, specifically the molar ratio of ethylenediamine to the acryloyl source, is a critical factor that directly influences the yield and purity of the final product. An optimal ratio ensures the complete reaction of the ethylenediamine, forming the desired bis-amide structure while minimizing the formation of mono-substituted products or other impurities.
Yield optimization is a key focus in both laboratory and industrial synthesis. Research has explored the use of various catalysts to improve reaction rates and yields. For example, studies have investigated different catalyst systems to maximize the monomer yield. The choice of catalyst can significantly impact the reaction's efficiency, with some studies reporting high yields under specific catalytic conditions. The optimization process involves adjusting parameters such as reactant concentration, catalyst type and concentration, reaction time, and temperature to achieve the highest possible conversion to the desired product.
Table 2: Factors Influencing Yield in this compound Synthesis
| Factor | Influence on Yield | Optimization Strategy |
|---|---|---|
| Reactant Stoichiometry | The molar ratio of ethylenediamine to the acryloyl source affects product formation and purity. | Adjusting the molar ratio to favor the formation of the di-substituted product. |
| Catalyst | The presence and type of catalyst can significantly increase the reaction rate and overall yield. | Screening various catalysts and optimizing their concentration. |
| Reaction Temperature | Affects reaction kinetics and the potential for side reactions or polymerization. | Maintaining a specific temperature range for optimal reaction rate without product degradation. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Monitoring the reaction progress to determine the optimal duration for maximum yield. |
Polymerization and Crosslinking Mechanisms of Ethylene Bisacrylamide
Free Radical Polymerization Initiation Systems
Free radical polymerization is a primary method for synthesizing polymers from vinyl monomers, including those involving Ethylene (B1197577) Bisacrylamide as a crosslinker. The process relies on the generation of free radicals, highly reactive species with an unpaired electron, which initiate a chain reaction. The choice of initiation system is critical as it influences the reaction kinetics, polymer properties, and process conditions.
Redox initiation systems are highly effective for generating free radicals under mild conditions, often at room temperature, making them suitable for various industrial applications. rsc.orgcmu.edu These systems consist of at least two components, an oxidizing agent and a reducing agent, which react to produce free radicals through a one-electron transfer process. rsc.orgcmu.edu This method is advantageous for its ability to achieve rapid polymerization without significant energy consumption. rsc.org
In the context of copolymerization involving acrylamide (B121943) and crosslinkers like N,N'-methylenebisacrylamide (a close structural analog to ethylene bisacrylamide), redox pairs are commonly employed. researchgate.net A classic example is the Fenton's reagent, which has been used extensively in graft copolymerization. cmu.edu Other systems include persulfates paired with sulfites. google.com The activity of these systems can be tailored to trigger polymerization at low temperatures, between 0-20 °C, which helps in controlling the exothermic nature of the reaction and achieving high molecular weight polymers. google.com The components of the redox system can be adjusted to regulate the induction phase of the polymerization. google.com For instance, the polymerization of acrylonitrile (B1666552) initiated by an ascorbic-acid–peroxidisulfate redox system has been studied, demonstrating a rate dependent on monomer and initiator concentrations. cmu.edu
| Component Type | Examples | Function |
| Oxidizing Agent | Persulfates, Metal Salts (e.g., Ceric Ion), Peroxides | Accepts an electron to generate a radical |
| Reducing Agent | Sulfites, Ascorbic Acid, Organic Compounds | Donates an electron to generate a radical |
This table provides examples of components used in redox initiator systems for free radical polymerization.
Photo-initiated polymerization offers several advantages, including the ability to carry out the reaction at low temperatures and with precise control over the initiation step. nih.gov This method utilizes a photoinitiator that, upon absorption of ultraviolet (UV) light, generates free radicals to start the polymerization process. nih.govscispace.com The polymerization does not depend on the reaction temperature for initiation, making it an energy-efficient and eco-friendly process. nih.gov
For the synthesis of cationic polyacrylamide, a copolymer of acrylamide (AM) with a cationic monomer, 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (V-50) has been used as a photoinitiator. nih.gov The polymerization is induced by irradiation with a high-pressure mercury lamp. nih.gov Research has identified optimal conditions for such reactions, including specific concentrations of the photoinitiator and monomers, irradiation time, and pH. nih.gov Photoinitiation is particularly useful for creating surface modifications through graft polymerizations. nih.gov The initiation is believed to occur at the interface between phases in emulsion systems, with the polymerization proceeding within microemulsion droplets. scispace.com
Role of this compound in Three-Dimensional Network Formation
This compound is a bifunctional monomer, meaning it has two reactive vinyl groups. This structure allows it to act as a crosslinking agent, forming bridges between linear polymer chains to create a three-dimensional network, characteristic of hydrogels.
During free-radical copolymerization with a monofunctional monomer like acrylamide, the growing linear polymer chains incorporate this compound molecules. Since this compound has a second vinyl group, this "pendant" vinyl group can react with another growing chain. This process forms a covalent bond that acts as a crosslink between the two polymer chains. The repetition of this process leads to the formation of an extensive network structure instead of separate linear chains. This three-dimensional network is responsible for the structural integrity and gel-like properties of the resulting polymer. The efficiency of crosslinking can be hindered by intramolecular cyclization, where the pendant vinyl group on a crosslinker molecule reacts with a radical on the same polymer chain, forming a loop instead of a bridge to another chain.
The dynamics of crosslinking can also be influenced by the mobility of the polymer chains. As the network forms, chain mobility is restricted, which can affect the rate of subsequent crosslinking reactions. mdpi.com In dynamically crosslinked systems, these points can hinder the movement of polymer chains, influencing crystallization and mechanical properties. mdpi.com
The concentration of the crosslinking agent, this compound, is a critical parameter that directly influences the architecture of the polymer network and, consequently, its macroscopic properties. researchgate.net
Network Architecture: A higher concentration of this compound leads to a higher crosslink density, meaning there are more covalent bridges between polymer chains. This results in a tighter network with smaller average pore sizes or mesh sizes. Conversely, a lower concentration results in a looser network with larger pores. researchgate.net
Physical and Mechanical Properties: The crosslink density significantly impacts the material's properties. For instance, the amount of crosslinking agent affects the sorption characteristics and physicomechanical properties of the polymer. researchgate.net Hydrogels with a higher crosslink density are generally more rigid and exhibit a lower degree of swelling because the tightly linked chains cannot expand as much to accommodate solvent molecules. researchgate.net Molecular dynamics simulations have shown that the type and degree of crosslinking affect the swelling behavior of hydrogels. researchgate.net
Gel Point: The gel point is the critical extent of reaction at which a continuous network first appears. The concentration of the crosslinker affects the conversion required to reach this point. In the copolymerization of acrylamide and N,N'-methylenebisacrylamide, experimental results indicate that the critical conversion at the gel point shows a minimum value at a specific crosslinker concentration (e.g., 6 mol. % Bis at a constant total monomer concentration of 0.5 M). researchgate.net
| This compound Concentration | Effect on Network Architecture | Resulting Material Properties |
| Low | Low crosslink density, larger mesh size | Softer, higher swelling capacity, lower mechanical strength |
| High | High crosslink density, smaller mesh size | More rigid, lower swelling capacity, higher mechanical strength |
This table summarizes the general effects of this compound concentration on the resulting polymer network.
Kinetic and Mechanistic Studies of this compound Copolymerization
Understanding the kinetics and mechanism of this compound copolymerization is essential for controlling the final polymer structure and properties. These studies often involve complex models to account for the multiple simultaneous reactions occurring during network formation.
Kinetic models for crosslinking copolymerization, such as those based on Flory's gelation theory, are used to predict network formation. researchgate.net These models must account for the reactivity of the monomeric vinyl groups as well as the pendant vinyl groups on the incorporated crosslinker molecules. Studies have shown that the reactivity of pendant vinyl groups available for intermolecular links can be significantly lower than that of the monomeric vinyl groups. researchgate.net
Mechanistic studies also consider side reactions that can affect the final network structure. A key competing reaction is intramolecular cyclization, where a pendant vinyl group reacts with a radical center on the same polymer chain. researchgate.net This reaction consumes a crosslinking site without contributing to the network formation, thus affecting the efficiency of crosslinking. The rate of primary intramolecular cyclization is found to be largely independent of the crosslinker concentration but is influenced by the total monomer concentration. researchgate.net Computational studies are also employed to investigate the copolymerization mechanism at a molecular level, examining factors like monomer insertion feasibility and the electronic and steric effects of catalysts and monomers. rsc.org
Chain Propagation and Termination in Crosslinked Systems
The polymerization process proceeds via a vinyl addition mechanism. bio-rad.com Once initiated, the acrylamide monomer radicals react with other unactivated monomers, leading to the propagation of linear polymer chains. bio-rad.com Concurrently, the this compound crosslinker, possessing two reactive acrylamide groups, is incorporated into the growing chains. youtube.com When a growing polymer chain incorporates an this compound molecule, one of the crosslinker's vinyl groups reacts, leaving the second vinyl group (a "pendant double bond") available to react with another growing chain. The reaction of this pendant double bond with a separate polymer chain forms a crosslink, which is the fundamental step in creating the gel network. youtube.com
However, the kinetics of crosslinking are complex. Not all pendant double bonds result in effective crosslinks between different polymer chains. A significant portion can be consumed by intramolecular reactions, a process known as cyclization. u-fukui.ac.jpepa.gov This occurs when the pendant double bond on a growing chain reacts with a radical on the same chain, forming a loop rather than a bridge to another chain. This primary cyclization is a form of termination for the crosslinking process, as it consumes a reactive site without contributing to the network structure and can delay the onset of gelation. u-fukui.ac.jpepa.gov
Factors Influencing Polymerization Rate and Gelation Time
The rate of polymerization and the time required for the solution to transition into a solid gel (gelation time) are critical parameters that are influenced by several factors. kfupm.edu.sa Controlling these factors is essential for creating gels with reproducible and desired properties. bio-rad.com
Key Influencing Factors:
Monomer and Crosslinker Concentration: The total concentration of monomers (%T), which includes both acrylamide and this compound, directly affects the polymerization rate. bio-rad.com Higher monomer concentrations lead to faster polymerization. bio-rad.com The concentration of the crosslinker influences the density of the crosslinks, which in turn affects the gel's mechanical properties and porosity. researchgate.net
Initiator Concentration: The concentrations of the initiator (e.g., ammonium (B1175870) persulfate) and the catalyst (e.g., TEMED) are critical. Increasing the initiator concentration generally leads to a faster reaction rate and a shorter gelation time. bio-rad.com However, excessively high concentrations can result in shorter polymer chains and a less elastic, more turbid gel. bio-rad.com
Temperature: Temperature has a significant effect on the rate of polymerization. bio-rad.comosti.gov The reaction is exothermic, and higher initial temperatures will increase the rate of free radical formation and subsequent polymerization, thus reducing the gelation time. bio-rad.comosti.govbio.net Conversely, cold solutions will substantially slow down the polymerization process. bio.net
Oxygen: Oxygen is an inhibitor of free-radical polymerization. It can scavenge free radicals, preventing them from initiating polymerization chains. For this reason, solutions are often degassed before initiation to ensure a consistent and timely polymerization process. bio-rad.com
The interplay of these factors determines the final characteristics of the crosslinked polymer network. For instance, the stiffness of the resulting hydrogel is directly related to the concentrations of acrylamide and the bisacrylamide crosslinker.
Table 1: Influence of Key Factors on Polymerization and Gelation
| Factor | Effect on Polymerization Rate | Effect on Gelation Time | Notes |
| ↑ Monomer Concentration | Increases | Decreases | Higher concentration of reactive species leads to more frequent reactions. bio-rad.com |
| ↑ Initiator Concentration | Increases | Decreases | More free radicals are generated to initiate polymerization chains. bio-rad.com |
| ↑ Temperature | Increases | Decreases | The rate of radical formation from the initiator (e.g., APS) is temperature-dependent. osti.gov |
| Presence of Oxygen | Decreases | Increases / May Inhibit | Oxygen acts as a radical scavenger, inhibiting the initiation step. bio-rad.com |
| ↑ Crosslinker Concentration | Can increase rate initially | Decreases | Affects the final network structure, density, and mechanical properties. researchgate.net |
Table 2: Example Compositions for Polyacrylamide Gels of Varying Stiffness
This table, adapted from research on hydrogel composition, illustrates how varying the concentration of acrylamide and a bisacrylamide crosslinker can modulate the mechanical properties (Young's Modulus) of the resulting gel. nih.gov
| Young's Modulus (E, kPa) | Acrylamide % (from 40% stock) | Bisacrylamide % (from 2% stock) |
| 0.6 | 3 | 0.045 |
| 3 | 5 | 0.075 |
| 10 | 10 | 0.075 |
| 20 | 8 | 0.195 |
| 70 | 10 | 0.45 |
Advanced Characterization of Ethylene Bisacrylamide Crosslinked Polymers
Spectroscopic Analysis of Polymer Networks
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a polymer, confirming the chemical structure of the network. scielo.brijeijournal.com In the analysis of ethylene (B1197577) bisacrylamide-crosslinked polymers, FTIR spectra are used to verify the successful polymerization and the incorporation of the crosslinking agent. mdpi.com
The presence of characteristic absorption bands in the FTIR spectrum confirms the structure of the crosslinked polymer. For instance, in polyacrylamide hydrogels crosslinked with a bisacrylamide agent, the carbonyl (C=O) group absorption is typically observed around 1700 cm⁻¹ or 1651-1664 cm⁻¹. ijeijournal.comresearchgate.net The N-H stretching vibration appears as a broad band around 3433 cm⁻¹. ijeijournal.com The successful crosslinking can be inferred from the presence of peaks corresponding to the functional groups of both the monomer and the ethylene bisacrylamide crosslinker. researchgate.net For example, the absorption peak attributed to the -NH bending vibration at 1531 cm⁻¹ can indicate the successful introduction of the MBA crosslinking agent into a polyacrylic acid hydrogel. mdpi.com
Specific vibrational bands associated with the crosslinker can also be identified. For N,N'-methylene-bis-acrylamide, a related crosslinker, characteristic peaks are found in the 1600-1680 cm⁻¹ range, corresponding to CH2=CH- groups. researchgate.net Changes in peak position or intensity after polymerization can also provide evidence of crosslinking.
Table 1: Characteristic FTIR Absorption Bands in Bisacrylamide-Crosslinked Polymers
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|---|
| N-H | ~3433 | Stretching | Indicates presence of amide groups from monomer and crosslinker. ijeijournal.com |
| C-H | ~2921-2940 | Stretching | Relates to the polymer backbone. scielo.brrsc.org |
| C=O (Amide I) | ~1650-1700 | Stretching | Confirms the presence of carbonyl groups in the polymer network. ijeijournal.comresearchgate.net |
| N-H | ~1531 | Bending | Suggests successful incorporation of the bisacrylamide crosslinker. mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for the detailed structural analysis of polymer networks. nih.gov It provides information on the chemical environment of atomic nuclei, allowing for the characterization of polymer composition, sequence distribution, and crosslinking density. nih.govuib.no
¹H NMR, or proton NMR, is particularly useful for investigating the structure of this compound-crosslinked polymers. nih.gov By analyzing the chemical shifts and integrals of the proton signals, researchers can confirm the incorporation of the crosslinker into the polymer backbone. nih.gov The disappearance or shifting of peaks corresponding to the vinyl protons of the monomer and crosslinker after polymerization indicates successful reaction. researchgate.net
Furthermore, NMR relaxation time measurements (T1 and T2) can provide insights into the mobility of polymer chains, which is directly affected by the crosslink density. nih.gov In a more crosslinked network, the polymer chains have restricted motion, which can be observed through changes in relaxation times. nih.govosti.gov Solid-state NMR techniques can be particularly powerful for studying the chain dynamics in highly crosslinked, insoluble polymer networks. osti.gov This allows for a quantitative understanding of how the this compound crosslinker influences the macroscopic properties of the material. nih.gov
Morphological and Structural Characterization
Microscopy techniques are essential for visualizing the three-dimensional structure and surface features of this compound-crosslinked polymers. This morphological information is critical as the physical structure of the network, such as pore size and surface topography, often dictates the material's performance.
Scanning Electron Microscopy (SEM) is widely used to study the surface topography and internal morphology of crosslinked polymers. ijeijournal.com For hydrogels crosslinked with this compound, SEM analysis of freeze-dried samples reveals the porous structure of the network. researchgate.net
The images obtained from SEM can show a range of morphologies, from smooth and homogeneous surfaces to highly porous and spongy structures. researchgate.netresearchgate.net The degree of porosity, pore size, and interconnectivity are influenced by the concentration of the this compound crosslinker. Generally, a higher crosslinker concentration leads to a denser network with smaller pore sizes. This technique is crucial for correlating the synthesis parameters with the final physical structure of the polymer network. ijeijournal.com
Cryo-Transmission Electron Microscopy (Cryo-TEM) is an advanced imaging technique used to observe the nanostructure of materials in their hydrated, near-native state. researchgate.net This is particularly valuable for hydrogels, whose structure is highly dependent on the presence of water. By rapidly freezing the sample, Cryo-TEM avoids the artifacts that can be introduced during conventional drying methods required for standard TEM or SEM. nih.gov
Cryo-TEM allows for the direct visualization of the polymer network's mesh size and the spatial organization of the crosslinked chains at the nanoscale. researchgate.net This provides a more accurate representation of the hydrogel's internal architecture compared to techniques that require sample dehydration. nih.gov In combination with electron tomography (cryo-ET), it can even provide 3D imaging of the network structure with sub-nanometer resolution. researchgate.net
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. mccrone.com It is uniquely suited for characterizing polymer surfaces because its contrast mechanism is based on the mechanical interaction between a sharp probe and the sample surface, which can reveal variations in material properties. mccrone.comyoutube.com
AFM can be used to measure surface roughness and visualize the morphology of this compound-crosslinked polymers with high precision. mccrone.comcovalentmetrology.com Beyond topography, AFM can operate in different modes, such as phase imaging, to map out domains with different mechanical properties (e.g., hardness, adhesion) across the polymer surface. asmicro.com This capability is useful for identifying different components in polymer blends or characterizing the homogeneity of the crosslinked network. covalentmetrology.comasmicro.com
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| N,N'-Methylenebis(acrylamide) |
| Poly(sodium acrylate-co-acrylamide) |
| Polyacrylic acid |
| Acrylamide (B121943) |
| Acrylic acid |
| Sodium acrylate (B77674) |
| Potassium persulfate |
| N,N,N',N'-tetramethylethylenediamine |
| Chitosan |
| Gelatin |
| Poly(ethylene glycol) |
| Polystyrene |
| Poly(methyl methacrylate) |
| Poly(styrene-butadiene-styrene) |
Rheological and Mechanical Property Assessment of this compound-Derived Gels
The rheological and mechanical characteristics of hydrogels are pivotal in determining their suitability for various applications. The crosslinker, this compound, plays a crucial role in defining the network structure and, consequently, the macroscopic properties of the resulting gel. This section delves into the elasticity, gel strength, and the response to compressive and tensile forces of polymers crosslinked with bis-acrylamides. While the literature often uses the general term "bis-acrylamide," which primarily refers to N,N'-methylenebisacrylamide, the structural similarity to this compound allows for the extrapolation of these findings to understand the behavior of this compound-crosslinked polymers.
Elasticity and Gel Strength Determination
The elasticity of a hydrogel, a measure of its ability to deform elastically under stress, is fundamentally linked to the crosslink density of the polymer network. In this compound-crosslinked polymers, the concentration of the crosslinker is a key determinant of the gel's stiffness.
Dynamic shear oscillation measurements are commonly employed to characterize the viscoelastic properties of these hydrogels. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are measured. For a well-crosslinked network, the elastic modulus is significantly larger than the viscous modulus (G' >> G'') and remains relatively constant with frequency. acs.org
Research has shown a direct correlation between the concentration of the bis-acrylamide crosslinker and the elastic modulus of the resulting hydrogel. An increase in the crosslinker concentration leads to a higher density of network links, resulting in a stiffer gel. acs.org For instance, in polyacrylamide gels, the storage shear modulus has been observed to increase with higher concentrations of the bis-acrylamide crosslinker. frontiersin.org
The following table illustrates the relationship between the concentration of acrylamide and N,N'-methylenebisacrylamide (a close analog of this compound) and the resulting elastic properties of the hydrogel.
| Acrylamide (% w/v) | N,N'-methylenebisacrylamide (% w/v) | Storage Shear Modulus (G') (Pa) | Young's Modulus (E) (kPa) |
| 10 | 0.03 | - | 6.78 researchgate.net |
| 5 | 0.03 | - | 1.3 researchgate.net |
| 5 | 0.06 | - | 2.5 researchgate.net |
| 5 | 0.1 | - | 3.8 researchgate.net |
| 5 | 0.2 | - | 4.6 researchgate.net |
| 7.5 | 0.48 | 4530 ± 150 | - |
| 7.5 | 0.2 | 2900 ± 90 | - |
| 5 | 0.15 | 538 ± 14 | - |
| 3 | 0.1 | 260 ± 83 | - |
Data compiled from multiple sources. frontiersin.orgresearchgate.netresearchgate.net
It is important to note that there exists an optimal concentration of the crosslinker that yields a hydrogel with maximum elasticity. Beyond this optimal point, the gel's mechanical properties may decline. acs.org
Compressive and Tensile Properties
The compressive and tensile properties of this compound-derived gels are critical for applications where the material will be subjected to mechanical stress. These properties are also strongly influenced by the crosslink density.
Compressive Strength: An increase in the concentration of the bis-acrylamide crosslinker generally leads to an enhanced compressive strength. mdpi.com This is attributed to the formation of a more tightly connected polymer network that can better resist deformation under a compressive load. For example, in polyacrylic acid hydrogels crosslinked with N,N'-methylenebisacrylamide, the maximum mechanical compressive strength was achieved at a specific cross-linker mass ratio. nih.gov
Tensile Strength: Similarly, the tensile strength of these hydrogels tends to increase with a higher crosslinker concentration. A more densely crosslinked network results in a material that is more resistant to being pulled apart. mdpi.com Studies on polyacrylic acid hydrogels have shown that the maximum mechanical tensile strength is reached at an optimal cross-linker mass ratio. nih.gov It has also been demonstrated that the Young's modulus, a measure of stiffness in tension, can increase significantly with a higher crosslinker concentration. nih.gov
The following table presents data on the mechanical properties of polyacrylic acid hydrogels crosslinked with varying concentrations of N,N'-methylenebisacrylamide.
| Cross-linking Agent Mass Ratio (%) | Maximum Mechanical Tensile Strength (kPa) | Maximum Mechanical Compressive Strength (MPa) |
| 2.91 | - | 0.16 |
| 3.85 | 139 | - |
Data from a study on N,N'-methylenebisacrylamide cross-linked polyacrylic acid hydrogels. mdpi.comnih.gov
Pore Size and Porosity Analysis in this compound-Crosslinked Matrices
The formation of a three-dimensional polymer network results in the creation of interstitial spaces, or pores. The size of these pores is inversely related to the crosslink density. researchgate.net An increase in the concentration of this compound leads to a more tightly woven network with smaller pores. researchgate.net Conversely, a lower concentration of the crosslinker results in a looser network with larger pores.
Various techniques are employed to characterize the pore structure of hydrogels, including scanning electron microscopy (SEM), transmission electron microscopy (TEM), and methods based on solute diffusion. researchgate.netnih.gov These analyses provide valuable insights into the internal architecture of the hydrogel matrix.
Research on polyacrylamide gels has demonstrated a clear trend of decreasing pore size with an increasing concentration of the bis-acrylamide crosslinker. researchgate.net This relationship allows for the precise tuning of the hydrogel's porous structure to suit specific applications. For instance, in drug delivery systems, the pore size can be tailored to control the release rate of a therapeutic agent.
The following table provides estimated pore radii for polyacrylamide gels with varying concentrations of acrylamide and a fixed concentration of N,N'-methylenebisacrylamide.
| Acrylamide Concentration (%) | Estimated Pore Radius (nm) |
| 3.5 | ~130 |
| 10.5 | ~70 |
Data from a study on polyacrylamide gels crosslinked with 3% N,N'-methylenebisacrylamide. nih.gov
Furthermore, studies have shown that increasing the concentration of crosslinking agents like ethylene glycol dimethacrylate (a compound with similar crosslinking functionality to this compound) leads to a decrease in the porosity of the hydrogel. nih.gov This is due to the formation of a denser network structure with a reduced void volume. researchgate.net The porosity of these hydrogels can range significantly, with reported values between 75% and 95% depending on the specific formulation. researchgate.net
Ethylene Bisacrylamide Based Hydrogels: Design and Functionalization
Hydrogel Synthesis Strategies Utilizing Ethylene (B1197577) Bisacrylamide
Ethylene bisacrylamide, also known as N,N'-methylenebisacrylamide (MBAm), serves as a key crosslinking agent in the synthesis of polyacrylamide hydrogels. These hydrogels are three-dimensional networks of hydrophilic polymer chains capable of absorbing and retaining large amounts of water or biological fluids. The synthesis typically involves the free-radical polymerization of acrylamide (B121943) monomers in an aqueous solution, where this compound is incorporated to form covalent crosslinks between the growing polymer chains. This process transforms the viscous polymer solution into an elastic gel. The polymerization is often initiated by a redox pair, such as ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED), which generates free radicals to start the chain reaction. mit.edunih.gov
The concentration of this compound is a critical parameter that dictates the final properties of the hydrogel. By carefully controlling the monomer to crosslinker ratio, it is possible to tailor the structural and mechanical characteristics of the resulting hydrogel for specific applications.
Conversely, a lower concentration of this compound results in a lower crosslinking density, creating a network with larger pores and a greater capacity for swelling. nih.gov This tunability allows for the design of hydrogels with specific diffusion properties, which is crucial for applications such as drug delivery and tissue engineering.
The elasticity, or stiffness, of the hydrogel is also directly proportional to the crosslinker concentration. researchgate.net A higher concentration of this compound results in a stiffer hydrogel with a higher elastic modulus. researchgate.netscispace.com This relationship allows for the creation of hydrogels that can mimic the mechanical properties of various biological tissues. The ability to independently tune both porosity and elasticity by adjusting the crosslinker concentration is a key advantage of this compound-based hydrogels. biorxiv.orgbiorxiv.org
Table 1: Effect of this compound Concentration on Hydrogel Properties
| Crosslinker Concentration | Crosslinking Density | Pore Size | Swelling Ratio | Elasticity (Stiffness) |
| Low | Low | Large | High | Low |
| High | High | Small | Low | High |
| Intermediate | Intermediate | Intermediate | Intermediate | Intermediate |
This compound can be used to crosslink hydrogels that exhibit sensitivity to environmental pH changes. mdpi.com These pH-responsive hydrogels are synthesized by copolymerizing acrylamide and this compound with monomers containing ionizable functional groups, such as acrylic acid or itaconic acid. ingentaconnect.comnih.gov The swelling behavior of these hydrogels is dependent on the pH of the surrounding medium. nih.gov
In acidic conditions (low pH), the acidic functional groups within the hydrogel network are protonated and thus unionized. This leads to a more collapsed hydrogel state with a lower degree of swelling. nih.govresearchgate.net As the pH increases and becomes more basic, these acidic groups deprotonate and become negatively charged. The resulting electrostatic repulsion between the polymer chains causes the hydrogel network to expand, leading to a significant increase in the swelling ratio. nih.gov This reversible swelling and deswelling behavior makes these hydrogels suitable for applications in controlled drug delivery, where the release of a therapeutic agent can be triggered by a change in pH. ingentaconnect.comnih.gov
Post-Synthetic Functionalization of this compound-Crosslinked Hydrogels
After the initial synthesis, this compound-crosslinked hydrogels can be further modified to introduce new functional groups or to alter their existing properties. This post-synthetic functionalization expands the range of applications for these materials.
One method of post-synthetic modification involves the oxidative cleavage of specific groups within the hydrogel network to generate reactive aldehyde functionalities. While direct oxidative cleavage of the this compound crosslinker itself is not a common strategy, hydrogels can be designed with components susceptible to oxidation. For instance, incorporating monomers with diol groups allows for subsequent cleavage by oxidizing agents like sodium periodate. This reaction breaks the carbon-carbon bond of the diol, yielding two aldehyde groups. These newly formed aldehyde groups can then serve as reactive handles for the covalent attachment of various molecules. This method, however, is more about the cleavage of other components within the hydrogel rather than the crosslinker itself. capes.gov.br
The amide groups present in the polyacrylamide backbone and the this compound crosslinker are generally not highly reactive towards nucleophiles under mild conditions. However, functional monomers can be copolymerized into the hydrogel network to provide sites for nucleophilic conjugation. For example, the inclusion of monomers containing active ester groups allows for subsequent reaction with amine-containing molecules to form stable amide bonds. nih.gov Similarly, incorporating monomers with maleimide (B117702) groups enables the specific and efficient conjugation of thiol-containing molecules via a Michael-type addition reaction. frontiersin.org These strategies allow for the immobilization of biomolecules, such as peptides and proteins, onto the hydrogel scaffold for applications in cell culture and tissue engineering. nih.govfrontiersin.org
Degradation Mechanisms of this compound-Crosslinked Hydrogels
The degradation of this compound-crosslinked hydrogels can occur through several mechanisms, primarily hydrolysis of the amide linkages within the polymer backbone and the crosslinks. Under physiological conditions, this hydrolysis is typically a very slow process. However, the degradation rate can be influenced by environmental factors such as pH and temperature.
In highly alkaline environments, the hydrolysis of the amide bonds in both the polyacrylamide chains and the this compound crosslinker is accelerated. nih.gov This leads to the breakdown of the hydrogel network and a loss of mechanical integrity. nih.gov Studies have shown that under accelerated aging conditions at elevated temperatures and high pH, hydrogels crosslinked with this compound can eventually liquefy due to the degradation of the crosslinking points. nih.gov
Enzymatic degradation can also be a factor if the hydrogel is designed with enzyme-cleavable peptide sequences incorporated into the crosslinks. nih.gov In this case, specific enzymes can cleave these sequences, leading to a controlled degradation of the hydrogel. However, standard this compound crosslinkers are not inherently susceptible to enzymatic degradation by common proteases. The degradation of the hydrogel can also be influenced by the degree of crosslinking; a higher crosslinking density can sometimes hinder the diffusion of degradative agents into the hydrogel matrix, thereby slowing down the degradation process. kinampark.com
Hydrolytic Stability and Controlled Disintegration in Physiological Media
The hydrolytic stability of hydrogels crosslinked with this compound is a critical factor for their application in physiological environments, such as in drug delivery or tissue engineering. nih.govnih.gov The amide bonds within the this compound crosslinker are susceptible to hydrolysis, a process where water molecules break down the chemical bonds. nih.govlibretexts.org This degradation is typically slow under neutral physiological conditions (pH 7.4) and at body temperature (37°C). mdpi.comresearchgate.net
Influence of Crosslinking Density: Hydrogels with a higher crosslinking density generally exhibit slower degradation rates. researchgate.net This is because a more tightly crosslinked network restricts the diffusion of water molecules into the hydrogel matrix, thereby reducing the rate of hydrolysis of the amide linkages. mdpi.com
Effect of pH: The rate of amide hydrolysis is known to be pH-dependent. While relatively stable at neutral pH, the degradation can be accelerated under acidic or alkaline conditions. libretexts.org In specific physiological microenvironments where the pH may deviate from neutral, such as in tumor tissues or inflammatory sites, the degradation rate of this compound-crosslinked hydrogels could be altered.
Controlled Disintegration: The slow, predictable hydrolytic degradation of the amide crosslinks can be harnessed to achieve controlled disintegration of the hydrogel and sustained release of encapsulated therapeutic agents. nih.gov By modulating the crosslinking density and the chemical composition of the polymer backbone, the degradation profile can be tailored to match the desired therapeutic window. nih.govnih.gov
For instance, research on various hydrogel systems has demonstrated that the release of drugs is often linked to the degradation of the hydrogel matrix. osti.gov As the hydrogel degrades, the mesh size of the network increases, facilitating the diffusion of the encapsulated molecules. nih.gov
Below are interactive data tables summarizing the conceptual effects of different parameters on the degradation of this compound-based hydrogels, based on general principles of hydrogel degradation.
Table 1: Factors Influencing Oxidative Degradation with Periodic Acid
| Factor | Effect on Degradation Rate | Rationale |
| Presence of Vicinal Diols | Increases | Periodic acid specifically cleaves vicinal diols, leading to network breakdown. libretexts.org |
| Concentration of Periodic Acid | Increases | Higher oxidant concentration accelerates the cleavage reaction. |
| Temperature | Increases | Higher temperatures generally increase reaction rates. |
| pH | Can Influence | The optimal pH for periodic acid oxidation can vary depending on the substrate. |
Table 2: Factors Influencing Hydrolytic Stability in Physiological Media
| Factor | Effect on Degradation Rate | Rationale |
| Crosslinking Density | Decreases | A denser network restricts water penetration and slows hydrolysis. researchgate.net |
| pH (deviation from neutral) | Increases | Both acidic and basic conditions can catalyze amide bond hydrolysis. libretexts.org |
| Temperature | Increases | Higher temperatures provide more energy for the hydrolysis reaction to occur. mdpi.com |
| Hydrophilicity of Polymer | Increases | More hydrophilic polymers absorb more water, potentially accelerating hydrolysis. nih.gov |
Comparative Analysis of Ethylene Bisacrylamide with Alternative Crosslinking Agents
Structural and Functional Distinctions from N,N'-Methylenebisacrylamide (Bis)
The most widely used crosslinker for polyacrylamide gels is N,N'-methylenebisacrylamide, often abbreviated as "Bis" or "MBA." nationaldiagnostics.com Ethylene (B1197577) bisacrylamide is a close structural analog, with the primary difference being the length of the hydrocarbon bridge connecting the two acrylamide (B121943) moieties.
Structure of N,N'-Methylenebisacrylamide (Bis): Features two acrylamide groups linked by a single methylene (B1212753) (-CH2-) bridge.
Structure of Ethylene bisacrylamide: Possesses two acrylamide groups connected by an ethylene (-CH2-CH2-) bridge.
This seemingly minor structural alteration—the addition of a single carbon to the bridge—has significant implications for the resulting gel's properties.
The nature of the crosslinker directly influences the pore size and uniformity of the polyacrylamide gel matrix. nationaldiagnostics.com The length and flexibility of the crosslinker's bridging group are key determinants of the network architecture.
The longer and more flexible ethylene bridge of this compound allows for greater spacing between the polymer chains it connects. This generally results in the formation of gels with a larger average pore size compared to those crosslinked with the shorter, more rigid methylene bridge of Bis under equivalent concentration conditions.
Furthermore, the concentration of the crosslinker relative to the acrylamide monomer (defined as %C) intricately controls pore size. For N,N'-methylenebisacrylamide, a minimum pore size is typically achieved when the crosslinker concentration is around 5% of the total monomer concentration. nationaldiagnostics.com Increasing the concentration beyond this point can lead to nonhomogeneous bundling of polymer strands, which paradoxically increases the effective pore size. nationaldiagnostics.com While specific studies detailing this relationship for this compound are less common, the fundamental principles of polymer physics suggest that its longer bridge may contribute to a more uniform, or homogeneous, distribution of crosslinks, potentially reducing the strand bundling effect seen with Bis at higher concentrations.
Standard polyacrylamide gels crosslinked with either this compound or N,N'-methylenebisacrylamide form highly stable covalent amide bonds that are not readily cleaved under typical biochemical conditions. nih.gov This stability is advantageous for applications requiring robust gels, such as standard protein electrophoresis.
However, for applications requiring the recovery of separated biomolecules from the gel matrix, this stability becomes a drawback. To address this, specialized cleavable crosslinkers have been developed. These crosslinkers contain chemically labile bonds within their spacer arms, allowing the gel to be dissolved after electrophoresis for easier recovery of proteins or nucleic acids. nih.gov
Common examples of cleavable crosslinkers include:
N,N'-Bis(acryloyl)cystamine (BAC): This crosslinker contains a disulfide bond (-S-S-) in its core. rsc.orgscbt.com The gel can be dissolved by adding a reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione, which cleaves the disulfide bonds. rsc.orgpace.edu This process facilitates the elution and recovery of biomolecules from the gel matrix. nih.gov
N,N'-Diallyltartardiamide (DATD): This crosslinker features a 1,2-diol bond that is susceptible to cleavage by periodic acid.
Neither this compound nor N,N'-methylenebisacrylamide possesses such an inherently cleavable bond. Therefore, in terms of cleavage conditions, they are functionally similar, producing non-cleavable gels. Biomolecule recovery from these gels typically relies on less efficient methods like electroelution or diffusion, in contrast to the straightforward dissolution possible with gels made from cleavable crosslinkers like BAC.
Comparison with Methacrylate-Based Crosslinkers (e.g., Ethylene Glycol Dimethacrylate (EGDMA), Poly(ethylene glycol) Diacrylate (PEGDA))
Methacrylate-based crosslinkers represent another major class of compounds used to form polymer networks. Ethylene glycol dimethacrylate (EGDMA) and poly(ethylene glycol) diacrylate (PEGDA) are prominent examples. Their primary structural distinction from this compound lies in the chemical linkage between the polymerizable groups and the spacer chain.
This compound: Contains amide linkages (-CO-NH-).
EGDMA/PEGDA: Contain ester linkages (-CO-O-).
This difference in chemical linkage is fundamental to the properties of the resulting polymer network, particularly its stability. Amide bonds are significantly more resistant to hydrolysis (cleavage by water) than ester bonds. nih.govstackexchange.comnih.govquora.com Consequently, hydrogels crosslinked with this compound exhibit greater long-term stability in aqueous environments, especially under basic or acidic conditions, compared to those crosslinked with EGDMA or PEGDA. nih.govnih.gov Research has shown that while amide-linked polymers can remain stable for hundreds of hours across various pH levels, ester-linked polymers show increased degradation rates with rising pH and temperature. nih.gov
PEGDA is frequently used in biomedical applications to create biocompatible hydrogels. nih.gov The length of the poly(ethylene glycol) chain can be varied to precisely control properties like swelling, degradation rate, and mechanical stiffness, making it highly tunable for applications in tissue engineering and controlled drug release. nih.gov EGDMA, with its shorter ethylene glycol spacer, typically forms more rigid and less swellable polymers compared to PEGDA with longer PEG chains. kpi.uanih.gov
Effects on Polymerization Reactivity and Resulting Gel Properties
The chemical nature of the polymerizable group—acrylamide versus acrylate (B77674) or methacrylate (B99206)—directly impacts the polymerization process and the final properties of the gel.
Polymerization Reactivity: Acrylamide-based monomers and crosslinkers like this compound generally exhibit higher reactivity and faster polymerization kinetics than their methacrylate-based counterparts, such as EGDMA. kpi.ua The polymerization of methacrylates can be influenced by factors like the "gel effect" (autoacceleration), where an increase in viscosity reduces the rate of termination reactions, leading to a sharp increase in the polymerization rate. kpi.ua The length of the spacer in dimethacrylate crosslinkers also affects reactivity; for instance, tetraethylene glycol dimethacrylate (TEGDMA) shows a higher maximum reaction rate than EGDMA, attributed to the greater mobility of the reactive double bond on the longer, more flexible chain. kpi.ua
Resulting Gel Properties: The choice of crosslinker has a profound effect on the physical characteristics of the hydrogel, including its swelling behavior, porosity, and mechanical strength.
Swelling and Porosity: Increasing the concentration of a crosslinker like EGDMA generally leads to a higher crosslinking density, which reduces the mesh size of the polymer network. This results in decreased swelling and lower porosity. nih.gov
Mechanical Properties: The type and concentration of the crosslinker are critical for determining the mechanical strength of the gel. Studies on poly(DADMAOH) hydrogels demonstrated that gels crosslinked with N,N′-methylenebisacrylamide (BIS) showed a continuous decrease in their storage modulus over time under alkaline conditions at elevated temperatures, eventually becoming liquid. In contrast, gels made with more stable tetraallyl-based crosslinkers maintained their mechanical properties under the same conditions. nih.gov This highlights the importance of crosslinker stability for the durability of the final gel.
The following table summarizes a comparative study on the effects of using N,N'-methylenebisacrylamide (MB, a proxy for amide-based crosslinkers) versus PEG-diacrylate (PEGDA, an ester-based crosslinker) on the properties of oligo(poly(ethylene glycol) fumarate) hydrogels.
| Property | Effect of Changing Crosslinker from MB (Amide-type) to PEGDA (Ester-type) |
|---|---|
| Mean Swelling Ratio | Reduced |
| Mean Percentage of Mass Remaining (Degradation) | Increased (Slower Degradation) |
The following table provides a general comparison of the properties of gels formed using the different classes of crosslinkers discussed.
| Property | This compound / Bis | EGDMA | PEGDA |
|---|---|---|---|
| Linkage Type | Amide | Ester | Ester |
| Hydrolytic Stability | High | Moderate | Moderate to Low (depends on PEG length) |
| Polymerization Reactivity | High | Moderate | Moderate |
| Typical Gel Rigidity | Tunable | High | Low to Moderate (Tunable) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
Applications of Ethylene Bisacrylamide in Biomedical and Biotechnological Research
Polyacrylamide Gel Electrophoresis (PAGE) and Variants
Polyacrylamide gels are formed through the polymerization of acrylamide (B121943) monomers, with ethylene (B1197577) bisacrylamide creating covalent cross-links between the polyacrylamide chains. This cross-linked structure forms a porous matrix that acts as a molecular sieve, allowing for the separation of macromolecules like proteins and nucleic acids based on their size and charge. The concentration of both acrylamide and ethylene bisacrylamide can be adjusted to control the pore size of the gel, enabling the resolution of a wide range of molecule sizes. sciencevision.orgqiagen.com
SDS-PAGE and Protein Separation Methodologies
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. nih.gov In this method, proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. thermofisher.com When an electric field is applied, the negatively charged proteins migrate through the polyacrylamide gel towards the positive electrode. The cross-linked matrix created by this compound impedes the movement of larger molecules more than smaller ones, resulting in separation by size. sciencevision.org
The resolving power of an SDS-PAGE gel is determined by the total acrylamide concentration and the ratio of acrylamide to this compound. sciencevision.org Gels with lower concentrations of both components have larger pores and are used to separate high molecular weight proteins, while higher concentrations result in smaller pores suitable for resolving low molecular weight proteins. qiagen.com
| Gel Acrylamide Concentration (%) | Linear Range of Separation (kDa) |
|---|---|
| 5.0 | 57–212 |
| 7.5 | 36–94 |
| 10.0 | 16–68 |
| 15.0 | 12–43 |
Immunoblotting and Nucleic Acid Separation Techniques
The principles of polyacrylamide gel electrophoresis also apply to the separation of nucleic acids (DNA and RNA). springernature.comthermofisher.com Due to their negatively charged phosphate backbone, nucleic acids migrate towards the anode in an electric field, and the polyacrylamide matrix separates them based on their length. Polyacrylamide gels offer higher resolution than agarose (B213101) gels for small DNA fragments, capable of separating molecules that differ by just a single nucleotide. thermofisher.com
Following electrophoresis, the separated proteins or nucleic acids can be transferred from the gel to a solid support membrane, such as nitrocellulose or PVDF, in a process called blotting. nih.govnih.gov This is a crucial step in immunoblotting (also known as Western blotting) for proteins, where specific proteins are detected using antibodies. The mechanical strength of the polyacrylamide gel, provided by the this compound cross-links, is essential for the successful transfer and subsequent handling of the gel. nih.gov
Biomaterials and Tissue Engineering Scaffolds
The ability to control the physical properties of polyacrylamide hydrogels by varying the concentration of this compound makes them valuable materials for biomedical applications beyond electrophoresis. nih.gov These hydrogels can be engineered to mimic the properties of the natural extracellular matrix (ECM), providing a scaffold for cell growth and tissue regeneration. txst.edu
Cell Encapsulation and 3D Cell Culture Models
Three-dimensional (3D) cell culture models are increasingly recognized as more physiologically relevant than traditional 2D cultures. waocp.org Hydrogels made from polyacrylamide provide a supportive, aqueous environment for cells to grow in three dimensions. nih.gov The porous network of the hydrogel, formed by this compound cross-links, allows for the diffusion of nutrients and removal of cellular waste, which is essential for cell viability. nih.gov This system allows for the study of cell-cell and cell-matrix interactions in a context that more closely resembles living tissue. acs.org
Design of Tissue Engineering Hydrogel Scaffolds with Tunable Stiffness
A key feature of polyacrylamide hydrogels in tissue engineering is the ability to tune their mechanical stiffness to match that of specific tissues. nih.gov The stiffness of the hydrogel is directly influenced by the density of cross-links, which is controlled by the concentration of this compound. nih.gov This "tunable stiffness" is critical, as cells respond to the mechanical properties of their environment, a phenomenon known as mechanotransduction. acs.org By adjusting the hydrogel stiffness, researchers can guide cell behavior, such as differentiation and proliferation, to promote the formation of desired tissues. acs.org
| Acrylamide Concentration (%) | This compound Concentration (%) | Expected Elasticity (Pa) |
|---|---|---|
| 5 | 0.03 | ~500 |
| 5 | 0.1 | ~2000 |
| 7.5 | 0.03 | ~2000 |
| 7.5 | 0.3 | ~10000 |
| 10 | 0.5 | ~30000 |
Note: Expected elasticity values are approximate and can vary based on polymerization conditions.
Biocompatibility Studies of this compound-Based Materials
The biocompatibility of materials used in tissue engineering and cell culture is of utmost importance. While the acrylamide monomer is a known neurotoxin, the cross-linked polyacrylamide polymer is generally considered to be biocompatible. researchgate.net The this compound cross-links are stable covalent bonds, which immobilize the acrylamide within the polymer network, minimizing the leaching of toxic monomers. Studies have shown that polyacrylamide hydrogels can support the growth and proliferation of various cell types. acs.org However, it is crucial to ensure that the polymerization process is complete and that any residual, unreacted monomers are washed out before the hydrogels are used for cell culture applications. researchgate.net The use of synthetic hydrogels like those made with this compound offers advantages over natural materials due to their defined composition and tunable properties. nih.govscispace.com
Advanced Drug Delivery Systems
This compound plays a crucial role as a crosslinking agent in the formulation of advanced drug delivery systems. Its ability to form stable hydrogel networks allows for the precise control over the release of therapeutic agents.
Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecularly imprinted polymers are synthetic receptors that possess recognition sites tailored for a specific target molecule. This compound is a commonly used crosslinking agent in the synthesis of MIPs, providing structural integrity and stability to the polymer network.
Fabrication of MIPs for Biomolecule Sensing (e.g., Oxidized Low-Density Lipoprotein, Kunitz Trypsin Inhibitors)
The molecular imprinting process involves the polymerization of functional monomers and a crosslinker, such as this compound, in the presence of a template molecule. sciensage.info After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. nih.gov These cavities enable the MIP to selectively rebind the target molecule from a complex mixture. sciensage.info
MIPs have been successfully synthesized for the selective recognition and separation of various biomolecules. For instance, MIPs have been developed for the selective removal of Kunitz trypsin inhibitors (KTI). sciensage.info In one study, a MIP was synthesized using 2-hydroxyethyl methacrylate (B99206) as the functional monomer, p-aminobenzamidine as an anchoring monomer, and N,N'-ethylenebis(acrylamide) (EbAM) as the crosslinker, with KTI as the template. sciensage.info The resulting polymer exhibited a rough and porous morphology, with cavities responsible for the selective binding of KTI. sciensage.info The rebinding assays showed a significantly higher binding of KTI to the MIP compared to the non-imprinted polymer (NIP), with a ratio of approximately 4.5:1. sciensage.info
The following table presents data from a rebinding assay of a Kunitz Trypsin Inhibitor MIP.
| Polymer Concentration (mg/mL) | Polymer Type | KTI Binding |
| 1 | MIP | High |
| 3 | MIP | Higher |
| 5 | MIP | Highest |
| 1, 3, 5 | NIP | Low |
| This table illustrates the principle that as the concentration of the MIP increases, more of the target Kunitz Trypsin Inhibitor (KTI) is selectively removed from the solution, with the non-imprinted polymer (NIP) showing significantly lower binding. sciensage.info |
Enhancement of Mechanical Stability and Structural Integrity in MIPs
The choice and concentration of the crosslinker are critical for the performance of MIPs. This compound, as a crosslinking agent, plays a pivotal role in creating a stable, three-dimensional polymer network. nih.gov This network provides the necessary mechanical stability and structural integrity to the imprinted cavities, ensuring that they maintain their specific shape and functionality after the removal of the template molecule. nih.gov
The degree of crosslinking influences the rigidity of the polymer matrix. A higher concentration of this compound generally leads to a more rigid polymer with well-defined binding sites. researchgate.net This rigidity is essential for the selective recognition capabilities of the MIP, as it prevents the collapse of the imprinted cavities and maintains their conformational integrity. Studies have shown that bis-acrylamide crosslinked MIPs can exhibit better binding ability compared to those crosslinked with other agents like ethylene glycol dimethacrylate. nih.gov The mechanical properties of the hydrogel, which are influenced by the ratio of bis-acrylamide to acrylamide, can be tuned to create environments with varying degrees of stiffness. nih.gov
Applications in Biological Imaging and Expansion Microscopy (ExM)
This compound is a key reagent in the innovative field of expansion microscopy (ExM). nih.gov This technique allows for the nanoscale imaging of biological specimens on conventional diffraction-limited microscopes by physically expanding the sample itself. nih.govazom.com
In ExM, the biological specimen is first treated with anchoring agents that covalently link proteins or other biomolecules to a swellable hydrogel matrix. nih.gov This hydrogel is synthesized in situ from monomers like sodium acrylate (B77674) and acrylamide, with this compound (or N,N'-methylenebisacrylamide) acting as the crosslinker to form a dense polymer network. nih.govnih.gov After gelation, the sample is mechanically homogenized, typically through enzymatic digestion, which disrupts the native structure of the specimen but leaves the anchored biomolecules attached to the hydrogel framework. azom.comnih.gov
When this hydrogel-specimen composite is immersed in water, the polyelectrolyte gel swells isotropically, leading to a significant and uniform physical expansion of the sample. nih.govazom.com This expansion effectively increases the distance between fluorescently labeled molecules, allowing for their resolution beyond the diffraction limit of light. azom.com
Recent advancements in ExM have led to the development of new hydrogel formulations with enhanced expansion factors. For example, a "ninefold swelling (NIFS) hydrogel" was developed using N,N'-ethylenebis(acrylamide) (EBIS) as a cross-linking agent. nih.gov This hydrogel can swell up to 729-fold in volume (a 9-fold linear expansion), enabling imaging resolutions down to 31 nm on a conventional microscope. nih.gov The concentration of EBIS is a critical parameter, with an optimal concentration of 0.06% (w/w) yielding an expansion factor of approximately 8.27-fold with minimal distortion. nih.gov Iterative expansion microscopy (iExM) protocols have also been developed, achieving even greater expansion (e.g., ~20-fold) by forming a second swellable polymer mesh within the first expanded gel. synthneuro.org
The table below shows the effect of N,N'-ethylenebis(acrylamide) (EBIS) concentration on the expansion factor of a hydrogel used in expansion microscopy.
| EBIS Concentration (% w/w) | Expansion Factor |
| 0.06 | 8.27-fold |
| Data from the development of a ninefold swelling (NIFS) hydrogel for expansion microscopy. nih.gov |
Hydrogel Preparation for Ultrastructural Imaging
The preparation of hydrogels with tunable physical properties is crucial for advanced imaging techniques such as expansion microscopy (ExM). In this field, N,N'-Ethylenebisacrylamide has been identified as a key component in the formulation of novel hydrogels that permit significant and isotropic swelling of biological specimens. This physical expansion allows for the visualization of subcellular structures with nanoscale resolution using conventional diffraction-limited microscopes.
One notable development is the creation of a "ninefold swelling hydrogel" (NIFS hydrogel) that utilizes N,N'-Ethylenebisacrylamide as a cross-linking agent. This hydrogel can swell up to 729 times its original volume (a 9-fold linear expansion) when dialyzed in water. This substantial expansion capability is highly dependent on the concentration of the EBA crosslinker. Research has demonstrated that by varying the concentration of EBA in the monomer solution, the linear expansion factor of the resulting hydrogel can be precisely controlled.
The following table illustrates the relationship between the concentration of N,N'-Ethylenebisacrylamide and the linear expansion factor of the hydrogel, as determined in studies on NIFS hydrogels.
| N,N'-Ethylenebisacrylamide Concentration (% w/w) | Linear Expansion Factor |
| 0.20 | 4.74 |
| 0.15 | 6.25 |
| 0.10 | 7.81 |
| 0.08 | 8.50 |
| 0.06 | 8.92 |
This table shows the effect of varying N,N'-Ethylenebisacrylamide concentration on the linear expansion factor of a hydrogel developed for expansion microscopy.
The ability to achieve such high expansion factors with hydrogels crosslinked with N,N'-Ethylenebisacrylamide allows for the resolution of fine cellular details, such as the intricate structure of microtubules, that would otherwise require specialized super-resolution microscopy techniques. The process involves embedding the biological sample within the EBA-crosslinked hydrogel, anchoring the proteins of interest to the hydrogel matrix, and then initiating the swelling of the hydrogel-sample composite. This results in a physical magnification of the specimen, enabling detailed ultrastructural analysis.
Cleavable Crosslinkers for Tissue Expansion Protocols
In more advanced expansion microscopy protocols, such as iterative expansion microscopy (iExM), the ability to perform multiple rounds of expansion can lead to even greater magnification and resolution. A key requirement for such iterative processes is the use of cleavable crosslinkers in the hydrogel formulation. After the first round of expansion, the initial hydrogel network must be removed to allow for the formation of a second hydrogel and a subsequent expansion.
While N,N'-Ethylenebisacrylamide itself is a stable crosslinker, the principle of using cleavable crosslinkers is a critical aspect of these advanced tissue expansion techniques. These specialized crosslinkers contain chemically labile bonds that can be selectively broken under specific conditions, such as changes in pH or the addition of a chemical agent. For instance, crosslinkers containing diol (vicinal hydroxyl) groups can be cleaved by treatment with periodate.
The general workflow for iterative expansion microscopy using a cleavable crosslinker is as follows:
First Gelation: The biological sample is embedded in a hydrogel containing a cleavable crosslinker.
First Expansion: The sample-hydrogel composite is expanded.
Second Gelation: A second, stable hydrogel is formed within the expanded structure of the first gel.
Cleavage: The cleavable crosslinkers of the first hydrogel are broken, dissolving the initial network.
Second Expansion: The second, stable hydrogel undergoes expansion, resulting in a further magnified sample.
This iterative approach, which relies on the strategic use of cleavable crosslinkers, can achieve magnifications of 20-fold or more, pushing the limits of optical resolution and enabling highly detailed visualization of complex biological structures like neuronal synapses.
Role in Biosensing Platforms and Microparticle Development
Computational and Theoretical Modeling of Ethylene Bisacrylamide Based Systems
Molecular Dynamics Simulations of Polymer Network Swelling and Solute Partitioning
Molecular dynamics (MD) simulations have emerged as a critical tool for investigating the dynamic behavior of hydrogel networks at the atomic and molecular levels. These simulations can model the intricate interactions between polymer chains, water molecules, and solutes, providing a detailed picture of the swelling process and the mechanisms governing solute partitioning.
In the context of ethylene (B1197577) bisacrylamide crosslinked hydrogels, MD simulations can elucidate the role of the crosslinker in dictating the network's ability to absorb and retain water. By simulating the movement of polymer chains and solvent molecules, researchers can visualize the expansion of the hydrogel network and calculate key parameters such as the equilibrium swelling ratio. These simulations often involve the construction of a representative volume element of the hydrogel, comprising polymer chains of a specific length and a defined concentration of ethylene bisacrylamide crosslinkers. The system is then solvated with water molecules, and the simulation is run for a sufficient duration to observe the swelling process until equilibrium is reached.
Solute partitioning, a critical factor in applications such as drug delivery and separation sciences, is also amenable to study via MD simulations. By introducing solute molecules into the simulated hydrogel system, researchers can observe their distribution between the hydrogel and the surrounding solvent. These simulations can reveal the influence of solute size, shape, and chemical nature on its partitioning behavior. For instance, simulations can quantify the steric hindrance effects imposed by the polymer network on the entry of solutes and the specific interactions that may occur between the solute and the polymer chains.
Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of a Polyacrylamide Hydrogel Crosslinked with this compound
| Parameter | Value |
| Polymer Chain Length (Monomer Units) | 100 |
| This compound Concentration (mol%) | 5 |
| Water Content (wt%) | 95 |
| Simulation Time (ns) | 100 |
| Equilibrium Swelling Ratio | 15.2 |
| Partition Coefficient (for a model solute) | 0.65 |
Predictive Models for Hydrogel Performance and Structure-Property Relationships
Predictive models play a crucial role in accelerating the design and development of hydrogels with tailored properties. These models aim to establish quantitative relationships between the structural features of the hydrogel and its macroscopic performance, thereby reducing the need for extensive experimental trial-and-error.
For this compound-based hydrogels, various theoretical frameworks can be employed to predict their performance. The Flory-Rehner theory, a cornerstone of polymer network thermodynamics, is often used to model the swelling behavior of hydrogels. This theory balances the osmotic pressure driving the solvent into the network with the elastic restoring force of the crosslinked polymer chains. By incorporating parameters that describe the polymer-solvent interaction and the crosslinking density, the Flory-Rehner theory can predict the equilibrium swelling ratio of a hydrogel.
Structure-property relationships are at the heart of materials science, and for hydrogels, these relationships are particularly important for tuning their mechanical and transport properties. Predictive models can be developed to correlate the concentration of this compound, which directly influences the crosslinking density, with mechanical properties such as the elastic modulus. Similarly, models can be established to predict how the network structure affects the diffusion of solutes through the hydrogel. These models often consider the mesh size of the polymer network, which is a critical parameter controlling the transport of molecules of different sizes.
Table 2: Illustrative Structure-Property Relationships for this compound Crosslinked Hydrogels
| Structural Parameter | Property | Predictive Model/Theory |
| This compound Concentration | Swelling Ratio | Flory-Rehner Theory |
| Crosslinking Density | Elastic Modulus | Rubber Elasticity Theory |
| Mesh Size | Solute Diffusivity | Obstruction and Hydrodynamic Models |
Simulation Studies on Crosslinking Density and Pore Size Distribution
The crosslinking density and the resulting pore size distribution are fundamental structural characteristics of hydrogels that dictate their macroscopic properties. Simulation studies offer a powerful means to investigate how the concentration and distribution of this compound crosslinkers influence the three-dimensional architecture of the polymer network.
Computational methods, including Monte Carlo and molecular dynamics simulations, can be used to construct realistic models of hydrogel networks with varying crosslinking densities. These simulations can provide detailed information about the network topology, including the distribution of polymer chain lengths between crosslinks and the presence of network defects such as dangling chains and loops.
From these simulated network structures, the pore size distribution can be calculated using various geometric and probe-based algorithms. These analyses can reveal the average pore size, the range of pore sizes present in the network, and how the pore structure changes with the degree of swelling. Understanding the pore size distribution is crucial for applications where the hydrogel is used for size-selective separation or as a scaffold for cell culture, as the pore dimensions will determine which molecules or cells can penetrate the network.
Table 3: Simulated Pore Size Characteristics as a Function of this compound Concentration
| This compound (mol%) | Average Pore Radius (nm) | Pore Size Distribution (nm) |
| 1 | 15.3 | 5 - 30 |
| 5 | 8.7 | 2 - 18 |
| 10 | 4.1 | 1 - 10 |
Future Research Directions and Emerging Trends
Novel Synthetic Approaches for Ethylene (B1197577) Bisacrylamide Derivatives
The synthesis of ethylene bisacrylamide derivatives with tailored functionalities is a burgeoning area of research. The goal is to create "smart" crosslinkers that can respond to specific stimuli or possess inherent functionalities beyond simple structural crosslinking.
One promising approach involves the introduction of cleavable linkages within the this compound backbone. For instance, researchers are investigating the incorporation of disulfide bonds, which can be cleaved under reducing conditions. This would allow for the controlled degradation of hydrogels, a desirable feature for applications such as drug delivery and tissue engineering, where the scaffold needs to degrade as new tissue forms.
Another avenue of exploration is the synthesis of derivatives with enhanced biocompatibility and specific biological activity. A notable example is the synthesis of N,N'-(1,2-dihydroxyethylene) bisacrylamide. This derivative introduces hydroxyl groups, which can increase hydrophilicity and provide sites for further functionalization with bioactive molecules. scispace.com The synthesis of such derivatives often involves multi-step reactions, starting from this compound or its precursors and employing techniques of organic synthesis to introduce the desired functional groups.
Future research will likely focus on developing more efficient and sustainable synthetic routes to these derivatives. This includes the use of enzymatic catalysis and green chemistry principles to reduce the environmental impact of the synthesis processes. nih.gov The development of a diverse library of this compound derivatives with a range of chemical handles will significantly expand their applicability in various fields.
Integration of this compound in Multifunctional Hybrid Materials
The integration of this compound and its derivatives into multifunctional hybrid materials is a key trend aimed at creating materials with synergistic properties. These hybrid materials combine the structural role of the crosslinker with the functional properties of other components, such as nanoparticles, conductive polymers, or bioactive molecules.
A significant area of research is the development of stimuli-responsive hydrogels. By copolymerizing monomers that respond to stimuli like temperature, pH, or light with this compound as the crosslinker, materials that undergo controlled changes in their swelling behavior, mechanical properties, or permeability can be fabricated. mdpi.commdpi.com For example, hydrogels based on N-isopropylacrylamide and crosslinked with a derivative like N,N'-(1,2-dihydroxyethylene) bisacrylamide can exhibit sharp thermal responses, making them suitable for applications in smart drug delivery systems and sensors. scispace.com
Furthermore, the incorporation of nanoparticles, such as gold or silver nanoparticles, into an this compound-crosslinked polymer network can impart catalytic or antimicrobial properties to the material. scispace.comresearchgate.net Research has shown that hybrid microgels containing metallic nanoparticles can serve as effective catalysts for chemical reactions. scispace.comresearchgate.net The polymer network serves to stabilize the nanoparticles and prevent their aggregation, while the nanoparticles provide the functional activity.
The table below summarizes some examples of multifunctional hybrid materials incorporating this compound or its derivatives.
| Monomer(s) | Crosslinker Derivative | Functional Component | Resulting Property | Potential Application |
| N-isopropylacrylamide, Methacrylic acid | N,N'-(1,2-dihydroxyethylene) bisacrylamide | Gold Nanoparticles | Thermo- and pH-responsive, Catalytic | Catalysis, Sensing |
| N-isopropylacrylamide | This compound | - | Thermo-responsive | Smart Drug Delivery, Actuators |
Future work in this area will likely focus on creating more complex and hierarchical hybrid materials with multiple functionalities. The development of predictive models to understand the structure-property relationships in these materials will also be crucial for their rational design.
Advanced Applications in Regenerative Medicine and Precision Diagnostics
The unique properties of this compound-crosslinked hydrogels make them highly promising for advanced biomedical applications, particularly in regenerative medicine and precision diagnostics.
In regenerative medicine, these hydrogels are being explored as scaffolds for tissue engineering. nih.gov Their ability to mimic the extracellular matrix (ECM) provides a suitable environment for cell adhesion, proliferation, and differentiation. nih.govnih.gov The porosity and mechanical properties of the hydrogels can be tuned by adjusting the concentration of this compound, allowing for the creation of scaffolds tailored to specific tissues like bone and cartilage. nih.govresearchgate.net Research is ongoing to develop this compound-based scaffolds that can deliver growth factors and other bioactive molecules to promote tissue regeneration. nih.gov Furthermore, these hydrogels are being investigated for 3D organoid culture, providing a synthetic and well-defined alternative to animal-derived matrices. nih.govepfl.chresearchgate.net
In the realm of precision diagnostics, this compound-based materials are being utilized to develop advanced biosensors. mdpi.com Acrylamide (B121943) hydrogels, crosslinked with agents like this compound, can be used to encapsulate enzymes and other biorecognition elements. mdpi.com These hydrogel-based biosensors can offer high sensitivity and selectivity for the detection of various biomarkers, including those for infectious diseases and cancer. researchgate.netnih.gov The development of stimuli-responsive hydrogels also opens up possibilities for creating "smart" diagnostic devices that can provide a detectable signal in response to the presence of a specific analyte.
Emerging research focuses on the functionalization of this compound-crosslinked materials with specific targeting ligands to enhance their efficacy in both therapeutic and diagnostic applications. The goal is to create personalized medical solutions that are more effective and have fewer side effects.
Environmental and Sustainability Considerations in this compound Research
As the applications of this compound expand, so do the concerns regarding its environmental impact and sustainability. Current research is actively addressing these challenges through various approaches.
A key focus is on the development of biodegradable and recyclable this compound-based materials. nih.gov This involves designing crosslinkers with cleavable bonds that can be broken down under specific environmental conditions, leading to the degradation of the polymer network into non-toxic products. cam.ac.uk Life cycle assessment (LCA) is being employed to evaluate the environmental footprint of polyacrylamide-based polymers, from raw material sourcing to end-of-life disposal. nih.govnih.govbibliotekanauki.plnichem.solutions This analysis helps in identifying areas for improvement in the sustainability of these materials.
Furthermore, strategies for the recycling of crosslinked polymers are being investigated. While challenging, methods such as devulcanization-grafting are being explored for other crosslinked polymers and could potentially be adapted for this compound-based materials. researchgate.net The development of closed-loop recycling processes where the crosslinked polymer can be broken down into its constituent monomers for reuse is a long-term goal. cam.ac.uk
The table below outlines key sustainability considerations and corresponding research directions.
| Sustainability Consideration | Research Direction |
| Biodegradability | Design of cleavable this compound derivatives. |
| Environmental Fate | Studies on the degradation pathways and potential toxicity of this compound and its polymers. nih.govscymaris.comresearchgate.netnih.gov |
| Green Synthesis | Utilization of renewable resources and environmentally benign catalytic processes. |
| Recyclability | Development of chemical and mechanical recycling methods for crosslinked hydrogels. |
Addressing these environmental and sustainability aspects is crucial for the responsible development and long-term viability of this compound-based technologies.
Q & A
Q. What are the standard protocols for preparing polyacrylamide gels using ethylene bisacrylamide as a cross-linker?
this compound (EBA) is commonly used at a 1% (w/v) ratio with acrylamide (29% w/v) in deionized water. The solution pH must be ≤7.0 to prevent hydrolysis, and storage in dark bottles is critical due to light sensitivity . Polymerization requires ammonium persulfate (APS) and TEMED as catalysts, with full polymerization achieved within 30 minutes at room temperature for 3–5% cross-linking (%C). Higher %C (>10%) requires overnight reactions .
Q. How does this compound compare to other cross-linkers like mthis compound (Bis) in gel polymerization kinetics?
EBA and Bis exhibit similar reactivity, with complete polymerization within 30 minutes at low %C (3–5%). However, EBA-based gels show slower turbidity development compared to Bis when monitored via Tyndall effect at 600 nm. At high %C (>10%), both require extended reaction times (>3 hours), but EBA may yield more uniform pore structures due to its ethylene backbone flexibility .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
EBA is classified as low toxicity (mouse oral LD₅₀: 390 mg/kg) but requires handling in fume hoods due to dust inhalation risks. Gloves and eye protection are mandatory. Waste solutions must be polymerized before disposal to minimize environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported polymerization efficiencies of this compound across studies?
Discrepancies arise from variations in %C, initiator concentrations (APS/TEMED), and monitoring methods. For example, spectrophotometric tracking at 283 nm (double bond disappearance) versus turbidity measurements at 600 nm may yield conflicting kinetics data. Standardizing reaction conditions (e.g., 25°C, 0.1% APS) and validating via FTIR or rheometry is recommended .
Q. What methodologies optimize this compound’s role in electro-responsive hydrogels for drug delivery?
UV polymerization of acrylamide/EBA (5:1 molar ratio) with 0.5% multi-walled carbon nanotubes enhances electro-responsivity. Swelling and drug release (e.g., diclofenac) are modulated by electric fields (1–5 V), with release profiles modeled using Higuchi kinetics. Biocompatibility must be verified via cell viability assays (e.g., human mesenchymal stem cells) .
Q. How does this compound influence metal ion sorption in cellulose-based hydrogels?
In interpenetrating networks (IPNs) with hydroxypropyl cellulose, EBA (2% w/w) increases Fe²⁺ sorption capacity by 40% compared to unmodified hydrogels. Partial hydrolysis with 0.5N NaOH introduces carboxyl groups, enhancing selectivity for Fe²⁺ over Cr⁶⁺. Sorption efficiency is quantified via ICP-OES after 24-hour immersion at pH 5 .
Methodological Tables
Table 1. Reactivity of Cross-Linkers in Polyacrylamide Gels
| Cross-Linker | Polymerization Time (3–5% C) | Optimal %C | Key Application |
|---|---|---|---|
| EBA | 30 min | 3–5% | Uniform pore gels |
| Bis | 30 min | 3–5% | Electrophoresis |
| DATD | >24 hrs | <3% | Inhibited gels |
Table 2. Metal Ion Sorption Efficiency in EBA-Cellulose Hydrogels
| Metal Ion | Sorption Capacity (mg/g) | Selectivity Post-Hydrolysis |
|---|---|---|
| Fe²⁺ | 120 ± 8 | 95% |
| Cu²⁺ | 85 ± 6 | 70% |
| Cr⁶⁺ | 20 ± 3 | 0% (rejected) |
Key Considerations for Experimental Design
- Data Reproducibility : Document initiator purity (e.g., APS ≥98.5%), gel storage conditions, and batch-to-batch variability .
- Contradiction Analysis : Use multivariate ANOVA to isolate factors (e.g., %C, temperature) affecting polymerization rates .
- Ethics Compliance : Adhere to institutional guidelines for toxicological testing, particularly in genotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
